molecular formula C13H20O B12340572 2,5,9-Trimethyldeca-2,4,8-trienal

2,5,9-Trimethyldeca-2,4,8-trienal

Cat. No.: B12340572
M. Wt: 192.30 g/mol
InChI Key: OJDRPIWXVLQYBO-QHKWOANTSA-N
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Description

2,5,9-Trimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C13H20O It is characterized by the presence of three double bonds and an aldehyde group, making it a trienal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9-Trimethyldeca-2,4,8-trienal typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the trienal structure. The reaction conditions often include the use of a base catalyst, such as sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,9-Trimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bonds and the aldehyde group can be reduced to form saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: 2,5,9-Trimethyldeca-2,4,8-trienoic acid.

    Reduction: 2,5,9-Trimethyldecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5,9-Trimethyldeca-2,4,8-trienal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5,9-Trimethyldeca-2,4,8-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound can also participate in addition reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,5,9-Trimethyldeca-2,4,8-trienal: C13H20O

    2-ethyl-2,5,9-trimethyldeca-4,8-dienal: C15H26O

    4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: C17H28O

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the presence of an aldehyde group

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(2E,4E)-2,5,9-trimethyldeca-2,4,8-trienal

InChI

InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3/b12-8+,13-9+

InChI Key

OJDRPIWXVLQYBO-QHKWOANTSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C(\C)/C=O)/C)C

Canonical SMILES

CC(=CCCC(=CC=C(C)C=O)C)C

Origin of Product

United States

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